1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
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Overview
Description
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a heterocyclic compound that contains both pyrazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with isopropyl ketone in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
- 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-carboxylic acid
Comparison: 1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is unique due to the presence of a hydroxyl group at the 5-position of the pyrazole ring, which imparts distinct chemical reactivity and biological activity. In contrast, 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-amine has an amine group, which affects its hydrogen bonding and solubility properties. Similarly, 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-carboxylic acid contains a carboxyl group, influencing its acidity and potential for forming salts and esters.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrazin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H12N4O/c1-7(2)14-10(15)5-8(13-14)9-6-11-3-4-12-9/h3-7,13H,1-2H3 |
InChI Key |
OAWCEWYXXPQXFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C=C(N1)C2=NC=CN=C2 |
Origin of Product |
United States |
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